molecular formula C27H46O3 B2678711 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL CAS No. 219131-32-5

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

Cat. No. B2678711
CAS RN: 219131-32-5
M. Wt: 418.662
InChI Key: NEITZYUKMAAGFE-XDMOCXTHSA-N
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Description

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL, also known as (3b,4b,7a)-cholest-5-ene-3,4,7-triol, belongs to the class of organic compounds known as cholesterols and derivatives . It is a natural cholesterol metabolite that is synthesized in the liver and also found in the brain and adrenal glands.


Synthesis Analysis

The synthesis of this compound involves the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which is the first and rate-limiting enzyme in the classic bile acid synthesis pathway . The enzyme is exclusively expressed in the endoplasmic reticulum of hepatocytes .


Molecular Structure Analysis

The molecular formula of this compound is C27H46O3 . The molecular weight is 418.662 .

Scientific Research Applications

Metabolism and Biological Activities

One of the major oxysterols in human circulation is 4-beta-hydroxycholesterol, which is formed from cholesterol by the enzyme cytochrome P450 3A4. This compound has a notably slow elimination rate, potentially due to its slow rate of 7-alpha-hydroxylation, suggesting its high plasma concentration might be due to increased synthesis rather than impaired clearance (Bodin et al., 2002). Additionally, 4-beta-hydroxycholesterol acts as a ligand for the nuclear receptor LXR, indicating its role in cellular signaling pathways (Nury et al., 2013).

Cholesterol and Bile Acid Metabolism

Cholesterol 7-alpha-hydroxylase is a key enzyme in the conversion of cholesterol to bile acids. Studies have shown that the metabolism of 4-beta, 7-alpha-dihydroxycholesterol involves specific enzymatic activities that significantly impact cholesterol and bile acid synthesis (Skrede et al., 1985). The presence and metabolism of these oxysterols in human serum can serve as indicators of hepatic bile acid synthesis, highlighting their role in cholesterol homeostasis (Oda et al., 1990).

Role in Liver X Receptor (LXR) Signaling

4-beta-hydroxycholesterol, through its action as an agonist of LXRs, influences the expression of genes involved in lipid metabolism, indicating its significant role in maintaining lipid homeostasis (Peet et al., 1998). This function is critical for the body's ability to manage dietary cholesterol and suggests a regulatory mechanism that involves this compound in response to cholesterol intake.

properties

IUPAC Name

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEITZYUKMAAGFE-WTVYXJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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